molecular formula C12H7ClFNO2 B596969 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene CAS No. 1355247-49-2

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Cat. No.: B596969
CAS No.: 1355247-49-2
M. Wt: 251.641
InChI Key: YRLWLQFWSYVFHE-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene is a halogenated biphenyl compound that serves as a versatile synthetic intermediate in advanced pharmaceutical research and development. Its molecular structure, incorporating both chloro and fluoro substituents on one aromatic ring and a nitro group on the other, makes it a valuable scaffold for constructing more complex target molecules, particularly in medicinal chemistry. The nitro group serves as a handle for further functionalization, most commonly through reduction to a corresponding aniline, which can then be used to form amides or ureas, or participate in other coupling reactions . The presence of halogen atoms, especially fluorine, is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity . Researchers utilize such halogenated biphenyl cores in the exploration of new therapeutic agents. While specific clinical applications for this exact compound are not reported in the searched literature, related halogenated aromatic structures are frequently investigated as kinase inhibitors and are found in compounds that target various signaling pathways in diseases such as cancer . This product is intended for use as a building block in drug discovery programs, chemical biology probes, and method development in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWLQFWSYVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742770
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-49-2
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene

Retrosynthetic Analysis of the 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnection is the carbon-carbon single bond of the biphenyl (B1667301) system. This leads to two main synthetic precursors: a substituted halobenzene and a substituted phenylboronic acid, which are ideal partners for a Suzuki-Miyaura cross-coupling reaction.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection: The C-C bond between the two phenyl rings.

Precursors:

A: 2-Chloro-1-fluoro-4-halobenzene (where the halogen is typically bromine or iodine for higher reactivity in cross-coupling reactions).

B: (3-nitrophenyl)boronic acid.

This retrosynthetic approach is highly convergent, allowing for the independent synthesis and modification of each aromatic ring before the key coupling step.

Cross-Coupling Strategies for Biphenyl Bond Formation

The formation of the biphenyl bond is a critical step in the synthesis of this compound. Several transition-metal-catalyzed cross-coupling reactions are well-suited for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Approaches to this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. libretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base. libretexts.orgrose-hulman.edu

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling reaction would involve the reaction of a 2-chloro-1-fluoro-4-halobenzene with (3-nitrophenyl)boronic acid. The reactivity of the aryl halide follows the general trend: I > Br > Cl. tcichemicals.com Therefore, 4-bromo- or 4-iodo-2-chloro-1-fluorobenzene would be preferred substrates for this reaction.

A typical reaction setup would include:

Aryl Halide: 4-Bromo-2-chloro-1-fluorobenzene or 4-Iodo-2-chloro-1-fluorobenzene.

Organoboron Reagent: (3-nitrophenyl)boronic acid.

Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(dppf). organic-synthesis.com

Ligand: Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like SPhos or XPhos are often employed to stabilize the palladium catalyst and promote the reaction.

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) is required to facilitate the transmetalation step. organic-synthesis.com

Solvent: A suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF, and water. organic-synthesis.commdpi.com

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. youtube.comtamu.edu Microwave-assisted Suzuki-Miyaura couplings can also be employed to reduce reaction times. organic-synthesis.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample
Aryl Halide 4-Bromo-2-chloro-1-fluorobenzene
Boronic Acid (3-nitrophenyl)boronic acid
Catalyst PdCl₂(dppf) (0.1 equiv.)
Base 2 M Na₂CO₃ (aqueous)
Solvent Toluene/Dioxane (4:1)
Temperature 85 °C
Atmosphere Nitrogen

Nickel-Catalyzed Coupling Reactions in the Synthesis of Related Systems

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, particularly for the coupling of less reactive aryl chlorides. escholarship.orgthieme-connect.com Nickel catalysts are often more cost-effective than their palladium counterparts. researchgate.net

In the context of synthesizing this compound, a nickel-catalyzed approach could be advantageous, especially if the starting material is 1,4-dichloro-2-fluorobenzene. The mechanism of nickel-catalyzed cross-couplings is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. escholarship.org However, there are differences in reactivity and substrate scope. escholarship.orgthieme-connect.com

Key components of a nickel-catalyzed Suzuki-Miyaura type reaction include:

Nickel Catalyst: Common nickel precursors include NiCl₂(dppf), Ni(cod)₂, or Ni(acac)₂.

Ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) are often used.

Base and Solvent: Similar to palladium-catalyzed reactions.

Recent advancements have also explored nickel-catalyzed deformylative cross-coupling of aldehydes with organoboron reagents, offering a base-free alternative for biaryl synthesis. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis for Cross-Coupling

FeaturePalladium CatalysisNickel Catalysis
Cost HigherLower
Reactivity with Aryl Chlorides Generally lower, requires specialized ligandsGenerally higher
Functional Group Tolerance BroadCan be sensitive to certain functional groups
Mechanism Well-establishedSimilar to palladium, but with some differences in redox potentials

Exploration of Other Transition-Metal-Mediated Biphenyl Syntheses

Besides palladium and nickel, other transition metals can also mediate the formation of biphenyl bonds. The Ullmann reaction, which utilizes copper, is a classical method for the homocoupling of aryl halides to form symmetrical biphenyls. wikipedia.org While traditionally requiring harsh conditions, modern modifications have made it more versatile. nih.govnih.govresearchgate.net For the synthesis of unsymmetrical biphenyls like the target molecule, a modified Ullmann-type cross-coupling could be envisioned, though it is generally less common than Suzuki-Miyaura or other palladium/nickel-catalyzed reactions for this purpose. The Ullmann reaction is particularly effective for aryl halides bearing electron-withdrawing groups, such as nitro groups. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) in Functionalizing Precursors to this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups. This strategy can be employed to synthesize the precursors needed for the cross-coupling reactions.

Selective Fluorine Atom Displacement via SNAr

In the context of synthesizing a precursor like 2-chloro-1-fluoro-4-halobenzene, SNAr can be used to introduce the fluorine atom. For example, starting from a polychlorinated nitrobenzene, a selective displacement of one chlorine atom with fluoride can be achieved. The reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of their reactivity in SN2 reactions. reddit.com This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine.

A potential synthetic route to a precursor could involve the reaction of a dichloronitrobenzene with a fluoride source like potassium fluoride (KF). google.com The presence of the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. For instance, in 1,2-dichloro-4-nitrobenzene, the chlorine atom at the 4-position (para to the nitro group) would be more susceptible to substitution than the chlorine at the 2-position (meta to the nitro group).

Furthermore, SNAr can be used to introduce other functional groups onto highly fluorinated precursors. For example, in polyfluorinated aromatics, SNAr reactions are often highly para-selective, which is useful for building linear molecular structures. ekb.eg This selectivity is driven by the ability of the para-substituent to stabilize the intermediate Meisenheimer complex through resonance.

The choice of solvent is also crucial in SNAr reactions. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to enhance the nucleophilicity of the fluoride ion.

Table 3: Factors Influencing SNAr Reactions

FactorInfluence
Electron-withdrawing groups Strongly activate the ring, especially at ortho and para positions.
Leaving Group Reactivity order is typically F > Cl > Br > I.
Nucleophile Stronger nucleophiles react faster.
Solvent Aprotic polar solvents (e.g., DMSO, DMF) are preferred.

Chloro Group Lability in SNAr Reactions

The chloro group in halogenated aromatic compounds can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of precursors to this compound, such as 2-chloro-1-fluoro-4-nitrobenzene, the presence of the nitro group ortho or para to the chlorine atom significantly increases its lability. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.

While fluorine is generally a more labile leaving group than chlorine in SNAr reactions, the reactivity of the chloro group can be substantial, especially with strong nucleophiles or under forcing reaction conditions. The relative lability of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. This is because the rate-determining step in SNAr is the attack of the nucleophile, which is facilitated by the high electronegativity of the halogen.

Nitro Group Displacement in SNAr Pathways

Although the nitro group is a powerful activating group for SNAr reactions, it can also act as a leaving group under certain conditions. The displacement of a nitro group is less common than halogen displacement but can occur in highly activated aromatic systems. For a nitro group to be displaced, the aromatic ring must be sufficiently electron-deficient to stabilize the resulting intermediate.

In the synthesis of this compound, the direct displacement of the nitro group from the 3-nitrophenyl ring is not a primary synthetic route. This is because the nitro group is not activated by other electron-withdrawing groups on the same ring. However, in related polychlorinated and nitrated biphenyls, intramolecular cyclizations or reactions with very strong nucleophiles can sometimes lead to the displacement of a nitro group. For instance, in some poly-azido-substituted nitrobenzenes, a nitro group can be displaced by an azide (B81097) anion. ruc.dk

Electrophilic Aromatic Substitution for Introducing Nitro and Halogen Moieties

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing nitro and halogen groups onto aromatic rings. The success of this approach in the synthesis of this compound depends on the directing effects of the substituents already present on the aromatic rings.

Nitration: The introduction of the nitro group is typically achieved by treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the nitration is determined by the electronic properties of the existing substituents. For example, nitrating a 2-chlorotoluene derivative can be influenced by the directing effects of both the chloro and methyl groups. quora.com

Halogenation: Chlorination is usually accomplished using chlorine gas in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. The catalyst polarizes the Cl-Cl bond, increasing its electrophilicity. The position of chlorination is also governed by the directing effects of the substituents on the ring.

The order of these electrophilic substitution reactions is critical. For instance, introducing a meta-directing nitro group first will direct subsequent electrophiles to the meta position, while introducing an ortho,para-directing halogen first will direct incoming groups to the ortho and para positions.

Multi-Step Synthesis Pathways for Complex Halogenated Nitrobiphenyls

The construction of the biphenyl skeleton of this compound is a key challenge that is typically addressed using cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an aryl halide and an arylboronic acid. libretexts.orgtcichemicals.com A plausible route to the target molecule involves the coupling of a suitably substituted halogenated benzene (B151609) derivative with a nitrophenylboronic acid. For example, 2-chloro-1-fluoro-4-bromobenzene could be coupled with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is known to tolerate a wide range of functional groups. youtube.com

Ullmann Condensation: The Ullmann reaction provides an alternative, copper-catalyzed method for the synthesis of biaryls from aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern variations allow the reaction to proceed under milder conditions. This could involve the coupling of 2-chloro-1-fluoro-4-iodobenzene with 1-bromo-3-nitrobenzene. Solvent-free Ullmann couplings have also been developed, offering a greener synthetic route. nih.govrsc.org

A general multi-step approach could involve the initial synthesis of the two substituted benzene rings followed by their coupling, or the formation of a substituted biphenyl followed by further functionalization. The choice of strategy depends on the availability of starting materials and the desired control over regioselectivity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions.

The choice of solvent can significantly influence the outcome of the key cross-coupling steps. In Suzuki-Miyaura reactions, a variety of solvents, including toluene, dioxane, and mixtures of alcohols and water, have been employed. The solvent can affect the solubility of the reactants and catalyst, as well as the rate and selectivity of the reaction. researchgate.netnih.gov For example, using a mixture of DMF and water has been shown to be effective for the synthesis of fluorinated biphenyl derivatives. mdpi.com

The following table summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction.

SolventYield (%)
DioxaneLow
Tetrahydrofuran10.4
DMF30.9
Ethyl acetate5.6
Methanol78.9
Ethanol73.4
Methanol:Water (3:2)96.3

Data adapted from a study on the influences of base and solvent in a Suzuki-Miyaura coupling reaction. researchgate.net

The development of highly active and selective catalysts is crucial for the synthesis of complex molecules like this compound.

Palladium Catalysts for Suzuki-Miyaura Coupling: The performance of palladium catalysts in Suzuki-Miyaura reactions is heavily influenced by the choice of ligand. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, have proven to be highly effective. nih.gov More recently, N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for the cross-coupling of challenging substrates, including nitroarenes. rsc.orgnih.govresearchgate.net The rational design of ligands can significantly improve catalyst performance and reduce catalyst loadings. thieme-connect.com

Copper Catalysts for Ullmann Condensation: While traditional Ullmann reactions used stoichiometric amounts of copper, modern methods employ catalytic amounts of copper salts, often in conjunction with ligands such as diamines or phenanthrolines, to facilitate the reaction under milder conditions. mdpi.com

The following table provides examples of catalytic systems used in Suzuki-Miyaura reactions.

CatalystLigandApplication
Pd(OAc)₂Buchwald-type phosphinesGeneral cross-coupling
Pd/NHCImidazo[1,5-a]pyridinylideneCross-coupling of nitroarenes
Pd@CQD@Fe₃O₄-Reduction of nitroarenes and Suzuki coupling

This table provides a summary of different catalytic systems and their applications.

Microwave-Assisted and Flow Chemistry Applications in Nitrobiphenyl Synthesis

Modern synthetic strategies for producing complex molecules like this compound increasingly leverage advanced technologies such as microwave-assisted synthesis and continuous flow chemistry. These methodologies offer significant advantages over traditional batch processing, including accelerated reaction times, enhanced yields, improved safety profiles, and greater scalability. Their application to the synthesis of nitrobiphenyls, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has demonstrated considerable potential for optimizing the production of this important class of compounds.

Microwave-Assisted Nitrobiphenyl Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. nih.gov This technique dramatically reduces reaction times, often from hours to mere minutes, while also minimizing side product formation and frequently increasing product yields. nih.govnih.gov In the context of nitrobiphenyl synthesis, microwave irradiation has been effectively applied to Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone for creating the C-C bond between the two phenyl rings of the biphenyl structure.

For the synthesis of a compound such as this compound, the key step would be the coupling of an appropriately substituted aryl halide with an arylboronic acid. For instance, 1-chloro-2-fluoro-4-halobenzene could be coupled with 3-nitrophenylboronic acid. Research on similar Suzuki reactions demonstrates the power of this approach. Microwave irradiation can overcome the steric hindrance and electronic deactivation sometimes present in highly substituted or complex substrates. researchgate.net

Studies have shown that a variety of palladium catalysts, bases, and solvent systems can be successfully employed under microwave conditions. researchgate.netmdpi.com The choice of conditions is crucial for achieving high yields and purity. For example, a study on the Suzuki cross-coupling of highly substituted and congested 1-chloro-2-nitrobenzene with phenylboronic acid found that using a mixture of methanol and water as the solvent, with Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base under microwave heating, afforded fast reaction rates and good outcomes. researchgate.net

Table 1: Examples of Microwave-Assisted Suzuki-Miyaura Coupling for Biaryl Synthesis
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTimeYield (%)Reference
4-BromoanisolePhenylboronic acidPd EnCat™ (5)Bu₄NOAcEthanol10 min>98 (conversion) durham.ac.uk
Aryl BromidesPhenylboronic acidHNT-Pd (0.1-1)K₂CO₃Water/Ethanol10 minHigh mdpi.com
Bromo-furocoumarin derivativesArylboronic acidsPd(PPh₃)₄ (10)Na₂CO₃WaterN/AHigh mdpi.com
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (5) / XPhos (10)K₂CO₃Ethanol/Water40 min85 nih.gov

Flow Chemistry Applications in Nitrobiphenyl Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netresearchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility, safety, and scalability. researchgate.net For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry provides a significantly safer alternative to batch synthesis. nih.gov

The Suzuki-Miyaura cross-coupling reaction is well-suited for adaptation to flow processes. semanticscholar.org In a typical setup for synthesizing a nitrobiphenyl, solutions of the aryl halide and the arylboronic acid, along with the palladium catalyst and base, are pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated reactor coil. youtube.com The short reaction times at elevated temperatures, made possible by the excellent heat and mass transfer in microreactors, can lead to high conversion rates and cleaner reaction profiles. polimi.it

An advantage of flow chemistry is the ability to integrate multiple synthetic and purification steps into a single, continuous process. nih.govdrugdiscoverytrends.com For instance, the output stream from the reactor can be directly passed through a column containing a scavenger resin to remove the palladium catalyst, followed by an in-line extraction and crystallization to isolate the pure product. polimi.it This "end-to-end" synthesis approach can dramatically improve efficiency and reduce manual handling. polimi.it While specific examples for this compound are not detailed in the literature, numerous studies on related biaryl syntheses demonstrate the feasibility and benefits of this approach. unimi.itnsf.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Coupling
ParameterBatch SynthesisFlow ChemistryReference
Reaction TimeHours (e.g., 4-8 hours)Minutes (e.g., 10-70 minutes) durham.ac.uksemanticscholar.org
Heat TransferLess efficient, potential for hotspotsHighly efficient due to high surface-to-volume ratio researchgate.net
Mass TransferDependent on stirring efficiencyExcellent due to small reactor dimensions polimi.it
SafetyHigher risk with exothermic reactions or hazardous reagentsInherently safer due to small reaction volumes at any given time researchgate.net
ScalabilityOften requires re-optimizationStraightforward by running the system for a longer duration ("scaling out") researchgate.net

The integration of microwave heating with flow reactors represents a further advancement, combining the rapid heating of microwaves with the precise control of flow systems. unimi.it This hybrid approach can further accelerate reactions and improve yields, offering a powerful tool for the efficient synthesis of complex nitrobiphenyls.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic rings. It can undergo reduction to various nitrogen-containing functionalities and can participate in electron transfer processes.

Reductive Processes of the Nitro Functionality

The reduction of the nitro group is a fundamental transformation that can lead to a variety of valuable products, including amines and subsequently, heterocyclic compounds.

The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a common and crucial transformation in organic synthesis. A variety of reducing agents and catalytic systems have been developed for this purpose, each with its own advantages in terms of selectivity, efficiency, and functional group tolerance. While specific studies on the reduction of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene are not extensively documented in publicly available literature, the general principles of nitroarene reduction can be applied.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Other metal-based reducing systems like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also widely employed. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the halogen substituents (dehalogenation).

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
Reagent/SystemDescription
H₂, Pd/CCatalytic hydrogenation; generally high-yielding and clean.
SnCl₂, HClA classical method for nitro group reduction.
Fe, CH₃COOHA mild and often selective method.
Na₂S₂O₄Sodium dithionite (B78146) is a versatile reducing agent.
PPh₃Triphenylphosphine (B44618) can effect reductive cyclization of suitably positioned nitroarenes. acs.orgnih.govscite.airesearchgate.netacs.org

The selective reduction of the nitro group in this compound would yield 3'-(4-chloro-3-fluorophenyl)biphenyl-3-amine, a key intermediate for further functionalization.

The amino derivative obtained from the reduction of this compound, specifically the corresponding biphenyl-2-amine, can be a precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. A well-established method for the synthesis of carbazoles is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls. acs.orgnih.govscite.airesearchgate.netacs.org This reaction is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine. acs.orgnih.govscite.airesearchgate.netacs.org

In a modified Cadogan reaction, triphenylphosphine in a high-boiling solvent like o-dichlorobenzene can be used to achieve the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives to form carbazoles. acs.orgnih.govscite.airesearchgate.netacs.org This method has been shown to tolerate a range of functional groups, including halogens. acs.orgnih.govscite.airesearchgate.netacs.org Applying this to a derivative of the target compound, where the nitro group is at the 2-position of one of the phenyl rings, would be expected to yield a substituted carbazole. The reaction proceeds through a nitrene intermediate which then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring.

Table 2: Reductive Cyclization of 2-Nitrobiphenyl Derivatives
SubstrateReagentProduct
2-NitrobiphenylPPh₃Carbazole
Substituted 2-NitrobiphenylsPPh₃Substituted Carbazoles acs.orgnih.govscite.airesearchgate.netacs.org

Radical Anion Formation and Electron Transfer Reactions

The electron-withdrawing nature of the nitro group facilitates the acceptance of an electron to form a radical anion. This property is central to the electrochemical and some chemical reduction processes of nitroaromatic compounds. The formation of the nitro radical anion (ArNO₂⁻) is the initial step in many of these reactions.

The stability of the resulting radical anion is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are expected to further stabilize the radical anion. The study of electron transfer reactions involving nitroaromatic compounds is crucial for understanding their metabolism and toxicity, as well as their potential applications in areas like materials science and sensor technology.

Reactions of Halogen Substituents

The chloro and fluoro substituents on the aromatic ring are potential sites for nucleophilic aromatic substitution reactions.

Nucleophilic Substitution of Halogens in this compound

Nucleophilic aromatic substitution (SNAAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The nitro group in this compound strongly activates the ring towards nucleophilic attack, especially at the positions ortho and para to it.

In the case of this compound, the fluorine atom is situated ortho to the point of attachment of the nitrophenyl ring, while the chlorine atom is meta. The nitro group on the second ring also exerts an electron-withdrawing effect, further influencing the electron density of the first ring. Generally, fluorine is a better leaving group than chlorine in SNAAr reactions due to the higher polarization of the C-F bond, which makes the carbon atom more electrophilic.

The reaction with nucleophiles, such as amines, alkoxides, or thiolates, would likely proceed via the addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The relative reactivity of the chloro and fluoro substituents would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Table 3: General Reactivity in Nucleophilic Aromatic Substitution
Leaving GroupRelative Reactivity
FGenerally higher than other halogens
ClModerate
BrLower
ILowest

Cross-Coupling Reversibility and Functionalization Strategies

The functionalization of this compound can be approached through various strategies, leveraging the reactivity of the halogen and nitro substituents. While specific studies on the cross-coupling reversibility for this particular molecule are not extensively documented, the principles of such reactions are well-established for related biphenyl (B1667301) derivatives. rsc.org

Cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are standard methods for the synthesis of the biphenyl core structure itself. rsc.org For instance, the coupling of a boronic acid derivative of one ring with a halide of the other is a common synthetic route. google.com The presence of both chloro and fluoro substituents on one ring of this compound offers differential reactivity for further cross-coupling functionalization, with the C-Cl bond generally being more reactive than the C-F bond in typical palladium-catalyzed systems.

Functionalization can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the aromatic ring towards nucleophilic attack, potentially allowing for the substitution of the chloro or fluoro groups. researchgate.net The relative lability of the halogens would depend on the reaction conditions and the nature of the incoming nucleophile.

Another key functionalization strategy involves the chemical modification of the nitro group. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. youtube.com This conversion dramatically alters the electronic properties of the substituent, turning a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. This transformation opens up a plethora of subsequent functionalization reactions, including diazotization followed by Sandmeyer reactions. youtube.com

Functionalization Strategy Reactive Site Potential Transformation Key Considerations
Cross-Coupling (e.g., Suzuki, Stille)C-Cl, C-FFormation of new C-C bondsCatalyst choice, relative reactivity of C-Cl vs. C-F
Nucleophilic Aromatic Substitution (SNAr)C-Cl, C-FIntroduction of O, N, S-based nucleophilesActivation by the nitro group, leaving group ability
Reduction of Nitro Group-NO2Conversion to -NH2Choice of reducing agent, chemoselectivity
Electrophilic Aromatic SubstitutionAromatic C-HIntroduction of electrophiles (e.g., -NO2, -SO3H, alkyl, acyl)Guided by directing effects of existing substituents

Chemoselective Functionalization of the Aromatic Rings

Regioselective Reactions Guided by Halogen and Nitro Group Directing Effects

The outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the substituents on each ring.

On the first ring, 2-chloro-1-fluoro-4-nitrophenyl moiety, we have a chloro, a fluoro, and a nitrophenyl group. For electrophilic attack on this ring, the directing effects of the substituents must be considered. Halogens like chlorine and fluorine are deactivating groups, meaning they make the ring less reactive towards electrophilic substitution than benzene (B151609). openstax.orglibretexts.org However, they are ortho-, para-directors because the lone pairs on the halogens can stabilize the carbocation intermediate formed during ortho and para attack through resonance. openstax.orgmasterorganicchemistry.com The fluorine atom is the most electronegative halogen, yet it is considered the least deactivating among them for electrophilic aromatic substitution due to better orbital overlap between its 2p orbitals and the aromatic π system. masterorganicchemistry.com

On the second ring, the 3-nitrophenyl moiety, the nitro group is a powerful deactivating group and a meta-director. youtube.comlibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which create a partial positive charge at the ortho and para positions, thus directing incoming electrophiles to the meta position. youtube.comlibretexts.org

The table below summarizes the directing effects of the substituents on each aromatic ring of the title compound.

Ring Substituent Effect on Reactivity Directing Effect
Ring 1 (Substituted with -Cl, -F, and -nitrophenyl)-Cl (Chloro)DeactivatingOrtho-, Para-
-F (Fluoro)DeactivatingOrtho-, Para-
Ring 2 (Substituted with -NO2 and -biphenyl)-NO2 (Nitro)Strongly DeactivatingMeta

In a competitive reaction, electrophilic substitution would be expected to occur preferentially on the halogen-substituted ring, which is less deactivated than the nitro-substituted ring. The precise position of substitution would be influenced by the steric hindrance and the combined electronic effects of the substituents.

Carbon-Hydrogen Bond Activation Strategies for Biphenyl Functionalization

Carbon-hydrogen (C-H) bond activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic compounds. rsc.org This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

For a molecule like this compound, C-H activation could offer novel pathways for functionalization. Directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond (often in the ortho position), is a common approach. While the existing substituents on the title compound are not typical directing groups for C-H activation, the introduction of a suitable directing group could enable site-selective functionalization.

Alternatively, non-directed C-H activation could be envisioned, although controlling regioselectivity in a molecule with multiple non-equivalent C-H bonds would be a significant challenge. The electronic properties of the rings, influenced by the electron-withdrawing nitro and halogen groups, would play a crucial role in determining the reactivity of the various C-H bonds. Further research would be required to explore the feasibility and outcomes of C-H activation strategies for this specific biphenyl system.

Mechanistic Studies of Key Transformation Pathways

Elucidation of Rate-Determining Steps in Nitrobiphenyl Reactions

The mechanisms of reactions involving nitrobiphenyls are generally understood to follow established pathways for electrophilic and nucleophilic aromatic substitution.

In electrophilic aromatic substitution reactions, a two-step mechanism is generally accepted. msu.edu The first step, which is the slow or rate-determining step, involves the attack of the electrophile on the aromatic ring to form a positively charged carbocation intermediate known as a benzenonium ion or sigma complex. msu.edumsu.edu The second step is the rapid removal of a proton from this intermediate to restore the aromaticity of the ring. msu.edu The stability of the intermediate carbocation is key; electron-donating groups stabilize this intermediate and speed up the reaction, while electron-withdrawing groups like the nitro group destabilize it and slow the reaction down. openstax.org

For nucleophilic aromatic substitution (SNAr), which is relevant for the substitution of the chloro or fluoro groups activated by the nitro group, the reaction also typically proceeds through a two-step mechanism. The first step is the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. The second step is the departure of the leaving group to regenerate the aromatic ring. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and reaction conditions. primescholars.com

Role of Intermediates (e.g., Nitrenoids, Nitrosoarenes) in Reaction Pathways

The nitro group is a versatile functional group that can participate in various transformations involving distinct intermediates. In the context of this compound, the reduction of the nitro group is a highly probable and useful reaction.

The reduction of an aromatic nitro compound to an amine typically proceeds in a stepwise manner through several intermediates. The initial reduction product is a nitrosoarene, which is then further reduced to a hydroxylamine (B1172632), and finally to the corresponding amine.

General Pathway for Nitro Group Reduction:

Ar-NO2 → Ar-N=O → Ar-NHOH → Ar-NH2 (Nitroarene) → (Nitrosoarene) → (Hydroxylamine) → (Aniline)

The specific intermediates that can be isolated depend on the reducing agent and the reaction conditions. For example, catalytic hydrogenation typically leads directly to the amine, while other reagents might allow for the trapping of the intermediate nitroso or hydroxylamine species.

Nitrenoid intermediates are not typically formed directly from nitro compounds. However, if the nitro group is first reduced to an amine, this amine can be converted to an azide (B81097) (Ar-N3). The thermolysis or photolysis of the resulting aryl azide can then generate a highly reactive nitrene intermediate (Ar-N:), which can undergo various reactions such as C-H insertion or cycloaddition. This represents a potential, albeit indirect, pathway for advanced functionalization starting from the title compound.

Kinetic and Thermodynamic Aspects of Reactivity

The generally accepted mechanism for nucleophilic aromatic substitution involves two steps. wikipedia.orgnih.gov The first, and usually rate-determining, step is the nucleophilic attack on the carbon atom bearing a leaving group, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The aromaticity of the ring is broken in this step. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

From a kinetic standpoint, the rate of an SNAr reaction is influenced by several factors: the nature of the nucleophile, the solvent, and the substituents on the aromatic ring, particularly the electron-withdrawing groups and the leaving group. researchgate.netsemanticscholar.org The nitro group on the (3-nitrophenyl) substituent of this compound, along with the nitro group on the other ring (if present, though the name implies it's on the phenyl substituent), would significantly stabilize the negative charge of the Meisenheimer complex through resonance, thereby increasing the reaction rate. wikipedia.orgwikipedia.org

A noteworthy kinetic aspect of SNAr reactions is the leaving group ability of halogens, which often follows the order F > Cl > Br > I. wikipedia.org This is the reverse of the trend seen in SN2 reactions. The reason for this is that the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. wikipedia.orgvaia.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. vaia.com For instance, p-fluoronitrobenzene is more reactive towards hydroxide (B78521) ions than p-chloronitrobenzene, indicating that the addition of the nucleophile is the slow step. vaia.com In the case of this compound, this suggests that, all other factors being equal, the fluorine atom would be the preferred site of nucleophilic attack under kinetic control.

To illustrate the kinetic principles of SNAr reactions, the following table presents data for the reaction of 1-chloro-2,4-dinitrobenzene (B32670), a related activated haloaromatic compound, with various amines.

Second-order rate constants (k) for the reaction of 1-chloro-2,4-dinitrobenzene with different amines in various solvents.
AmineSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
n-Butylaminen-HexaneNot SpecifiedValue not specified, but reaction is faster in reverse micelles
Piperidinen-HexaneNot SpecifiedValue not specified, but reaction is faster in reverse micelles
PiperidineBenzeneNot SpecifiedOverall second-order kinetics observed
PiperidinePropan-1-ol25~0.045
PiperidinePropan-2-ol25~0.015
PiperidineBenzyl alcohol25~0.11
Data estimated from graphical representations in the cited literature. psu.edu

Advanced Spectroscopic and Structural Investigations of 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, a fundamental technique for determining the structure of organic compounds, is not available for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene.

Comprehensive Proton (1H) and Carbon (13C) NMR Assignments

No published studies containing the assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound could be located. While spectral data for precursors such as 2-chloro-1-fluoro-4-nitrobenzene and 1-chloro-3-nitrobenzene (B92001) are documented, this information cannot be reliably extrapolated to predict the precise spectral assignments for the final, more complex biphenyl (B1667301) structure.

Fluorine (19F) NMR for Probing Electronic Environments

Similarly, there is no specific Fluorine-19 (¹⁹F) NMR data for this compound in the public domain. ¹⁹F NMR is particularly sensitive to the electronic environment around the fluorine atom, and its absence precludes any detailed discussion of the electronic effects of the chloro and 3-nitrophenyl substituents on the fluorinated ring.

Advanced NMR Techniques (e.g., DOSY, VT-NMR) for Conformational and Aggregation Studies

An extensive search yielded no information on the application of advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) or Variable Temperature NMR (VT-NMR) to study the conformational dynamics or aggregation behavior of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

Information regarding the solid-state structure of this compound, which would be obtained through X-ray crystallography, is not present in available crystallographic databases or scientific literature.

Determination of Bond Lengths, Angles, and Torsional Dihedrals in this compound

Without crystallographic data, it is impossible to provide experimentally determined bond lengths, bond angles, or the critical torsional dihedral angle between the two phenyl rings. This dihedral angle is essential for understanding the molecule's three-dimensional shape and steric hindrance. For instance, the crystal structure of a related but different molecule, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, reveals a dihedral angle of 41.23(5)° between its benzene (B151609) rings, but this value is not transferable to the target compound due to the different linker between the aromatic moieties. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The absence of a determined crystal structure for this compound makes any analysis of its crystal packing and the nature of its intermolecular interactions (such as C-H···O, C-H···F, or π–π stacking) purely speculative. Detailed studies on other fluorinated and nitrated compounds highlight the importance of such interactions in directing the supramolecular assembly, but specific details for the title compound are unknown.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

The primary functional groups contributing to the vibrational spectrum are the C-H, C-F, C-Cl, and C-N bonds, the phenyl rings, and the nitro (NO₂) group. The vibrational modes can be categorized as stretching, in-plane bending, and out-of-plane bending vibrations.

Expected Vibrational Frequencies:

The expected regions for the characteristic vibrational modes of this compound are summarized in the table below. These are derived from data on analogous compounds such as nitrobenzene, fluorobenzene, and chlorinated nitroaromatic compounds. irphouse.commdpi.comuwosh.eduslideshare.netresearchgate.net

Functional Group/Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the two phenyl rings.
Asymmetric NO₂ Stretch1560 - 1520Asymmetric stretching of the N-O bonds in the nitro group. This is typically a strong band in the IR spectrum. mdpi.com
Symmetric NO₂ Stretch1355 - 1335Symmetric stretching of the N-O bonds in the nitro group. This is also a strong IR absorption. mdpi.com
C=C Aromatic Stretch1620 - 1440Stretching vibrations of the carbon-carbon double bonds within the phenyl rings, often appearing as a set of four bands.
C-F Stretch1250 - 1100Stretching vibration of the carbon-fluorine bond.
C-Cl Stretch850 - 550Stretching vibration of the carbon-chlorine bond. The exact position can be sensitive to the substitution pattern.
C-N Stretch870 - 830Stretching vibration of the carbon-nitrogen bond connecting the nitro group to the phenyl ring.
Out-of-plane C-H Bend900 - 675Bending vibrations of the C-H bonds out of the plane of the benzene rings. The pattern is characteristic of the substitution.
NO₂ Bending (Scissoring/Wagging)860 - 840 / 760 - 720In-plane and out-of-plane bending vibrations of the nitro group.

Interactive Data Table: Predicted Vibrational Modes

The following table provides a more detailed breakdown of the predicted vibrational modes based on computational studies of similar molecules. slideshare.netresearchgate.net

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H StretchC-H3085MediumStrong
Asymmetric NO₂ StretchNO₂1540StrongMedium
Symmetric NO₂ StretchNO₂1345StrongWeak
Aromatic C=C StretchC=C1605Medium-StrongStrong
Aromatic C=C StretchC=C1475MediumMedium
C-F StretchC-F1220StrongWeak
C-Cl StretchC-Cl740MediumMedium
In-plane C-H BendC-H1160MediumWeak
Out-of-plane C-H BendC-H880StrongVery Weak
NO₂ ScissoringNO₂850MediumWeak

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₂H₇ClFNO₂), the molecular weight is 251.64 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺˙) and a series of fragment ions resulting from the cleavage of the weakest bonds.

The presence of chlorine will result in a characteristic isotopic pattern for any fragment containing it, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Expected Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, leading to a fragment at m/z 205. Further loss of a nitrogen monoxide radical (NO) to give a phenoxy cation is also possible. nih.gov

Cleavage of Halogen Atoms: The C-Cl and C-F bonds can undergo cleavage. The loss of a chlorine radical would result in a fragment at m/z 216. The C-F bond is generally stronger, so the loss of a fluorine radical (m/z 232) might be less favorable.

Cleavage of the Biphenyl Linkage: Scission of the bond connecting the two phenyl rings is a likely fragmentation pathway. This would lead to fragments corresponding to the chlorofluorophenyl cation (m/z 129) and the nitrophenyl cation (m/z 122).

Rearrangements: Rearrangement reactions followed by fragmentation can also occur, leading to more complex fragmentation patterns.

Predicted Major Fragments in the Mass Spectrum:

m/z Value Proposed Fragment Ion Formation Pathway
251/253[C₁₂H₇ClFNO₂]⁺˙Molecular Ion ([M]⁺˙)
221/223[C₁₂H₇ClFO]⁺Loss of NO
205/207[C₁₂H₇ClF]⁺Loss of NO₂
170[C₁₂H₇F]⁺Loss of NO₂ and Cl
129/131[C₆H₃ClF]⁺Cleavage of biphenyl linkage
122[C₆H₄NO₂]⁺Cleavage of biphenyl linkage
77[C₆H₅]⁺Further fragmentation of phenyl-containing ions

Interactive Data Table: Fragmentation Analysis

m/z (for ³⁵Cl)Proposed StructureComments
251[2-Cl-1-F-4-(3-NO₂-Ph)-Ph]⁺˙Molecular ion. Isotopic peak at m/z 253.
205[2-Cl-1-F-Ph-Ph]⁺Loss of nitro group. Isotopic peak at m/z 207.
129[C₆H₃ClF]⁺Chlorofluorophenyl cation. Isotopic peak at m/z 131.
122[C₆H₄NO₂]⁺Nitrophenyl cation.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. For this compound, a radical anion can be generated, for instance, through electrochemical reduction. The resulting ESR spectrum would provide valuable information about the distribution of the unpaired electron density within the molecule. dtic.mil

The primary interactions that would shape the ESR spectrum of the this compound radical anion are the hyperfine couplings of the unpaired electron with the magnetic nuclei present in the molecule. The most significant couplings are expected with the ¹⁴N nucleus of the nitro group and the protons (¹H) on the aromatic rings. Coupling to ¹⁹F (I=1/2) and ³⁵/³⁷Cl (I=3/2) is also possible but may be less resolved.

Expected Hyperfine Interactions:

The ESR spectrum is predicted to be dominated by a primary triplet splitting due to the interaction with the ¹⁴N nucleus (I=1). Each of these lines would be further split into a complex multiplet due to coupling with the aromatic protons. The magnitude of the hyperfine coupling constants (a) is directly proportional to the spin density at the respective nucleus.

Nitrogen Coupling (aN): The largest hyperfine coupling is expected for the nitrogen atom of the nitro group, as a significant portion of the unpaired electron density will be localized on this group.

Proton Coupling (aH): The protons on both phenyl rings will exhibit hyperfine coupling, with the magnitude depending on their position relative to the nitro group and the other substituents. Protons in positions ortho and para to the nitro group are expected to have larger coupling constants than those in the meta position.

Fluorine and Chlorine Coupling (aF, aCl): Coupling to the fluorine and chlorine nuclei would provide further insight into the spin density distribution, although these may be smaller and could lead to line broadening rather than well-resolved splitting.

Predicted Hyperfine Coupling Constants:

While experimental ESR data for the radical anion of this compound is not available in the provided search results, theoretical calculations on similar nitroaromatic radicals can provide an estimation of the expected hyperfine coupling constants. dtic.milmdpi.comresearchgate.net

Nucleus Position Expected Hyperfine Coupling Constant (Gauss) Multiplicity
¹⁴NNitro Group8 - 123 (triplet)
¹Hortho to NO₂3 - 42 (doublet) for each
¹Hpara to NO₂3 - 42 (doublet) for each
¹Hmeta to NO₂1 - 22 (doublet) for each
¹⁹F-0.5 - 22 (doublet)
³⁵Cl/³⁷Cl-< 1 (likely unresolved)4 (quartet)

Interactive Data Table: ESR Hyperfine Coupling

Interacting NucleusExpected a-value (Gauss)Expected Splitting Pattern
¹⁴N~101:1:1 Triplet
¹H (ortho/para)~3.5Further splitting of each N line
¹H (meta)~1.5Smaller splitting, contributing to multiplet complexity
¹⁹F~1.0Potential for further doublet splitting

Computational and Theoretical Studies of 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

No published DFT studies were found for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene.

Optimization of Molecular Conformations and Energetic Landscapes

There is no available data on the optimized molecular conformations or the energetic landscapes of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are crucial for predicting chemical reactivity, has not been reported for this molecule.

Charge Density Distribution and Natural Charge Analysis

Information on the charge density distribution and natural charge analysis, which provides insight into the electronic properties and potential reactive sites of the molecule, is not available.

Ab Initio and Post-Hartree-Fock Methods for Higher-Level Electronic Structure Accuracy

No studies employing ab initio or post-Hartree-Fock methods to achieve higher accuracy in the electronic structure calculations for this compound have been identified.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

There are no published molecular dynamics simulations that would provide information on the conformational dynamics or intermolecular interactions of this compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical predictions for spectroscopic data such as NMR chemical shifts and vibrational frequencies for this compound are not available in the reviewed literature.

Studies of Weak Non-Covalent Interactions Involving Halogens and Nitro Groups

Weak non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For a compound like this compound, several such interactions would be of significant interest in computational studies.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of the target molecule, both the chlorine and fluorine atoms could potentially participate in halogen bonds. Computational studies would typically investigate the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The directionality and strength of these bonds are highly dependent on the electronic environment. Theoretical calculations would be employed to quantify the energy of these interactions and to determine the preferred geometries.

The nitro group is a key functional group that can participate in various non-covalent interactions. Pnictogen bonding, involving the nitrogen atom of the nitro group as a Lewis acid, is one such interaction. nih.gov In molecules with multiple nitro groups, nitro-nitro interactions can play a significant role in crystal packing and stability. These are often characterized by close contacts between the nitrogen atom of one nitro group and an oxygen atom of another. Computational models would be used to calculate the interaction energies and to analyze the nature of these bonds, differentiating them from simple electrostatic interactions.

The presence of aromatic rings and nitro groups in this compound suggests the importance of CH…O hydrogen bonds and π-π stacking. CH…O interactions, where a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen atom of the nitro group, are common in nitroaromatic compounds. researchgate.net

Aromatic π-π stacking involves the attractive, non-covalent interactions between the electron clouds of the two phenyl rings. wikipedia.org Computational studies would typically explore the different possible stacking geometries (e.g., face-to-face, parallel-displaced) and calculate the corresponding binding energies to determine the most stable conformations. These interactions are fundamental to understanding the molecule's three-dimensional structure and its interactions with other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways. For a substituted biphenyl (B1667301) like this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

These computational models would involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. This includes locating and characterizing the geometry and energy of all intermediates and transition states. Such studies are invaluable for understanding reaction kinetics and for the rational design of synthetic routes. However, without specific research on this compound, any discussion of its reaction mechanisms would be purely speculative.

Data Tables

Due to the absence of specific computational data for this compound in the reviewed literature, no data tables can be generated at this time.

Advanced Analytical Methodologies for 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene in Non Biological Systems

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from impurities and potential positional isomers.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the separation of aromatic compounds due to its hydrophobic nature. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, sometimes with a modifier like trifluoroacetic acid to improve peak shape. researchgate.net Isocratic elution can be used for simple purity checks, while gradient elution is necessary for separating complex mixtures of isomers or impurities with different polarities. ugent.be

Positional isomers, which have the same molecular formula but differ in the substitution pattern on the aromatic rings, can present a significant separation challenge. mtc-usa.com Specialized stationary phases, such as phenyl-hydride columns, can offer enhanced selectivity for aromatic compounds through π-π interactions, aiding in the resolution of these closely related species. mtc-usa.com The separation of various chloronitrobenzene and dichlorobenzene isomers has been successfully achieved using RP-HPLC, demonstrating the feasibility of this approach. rsc.orgnih.gov

Detection is typically performed using a UV-Vis detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, often around 254 nm or 270 nm. researchgate.netrsc.orgnih.gov This allows for sensitive detection and quantification of the target compound and any UV-active impurities.

Below is a representative table outlining a potential HPLC method for the analysis of this compound.

ParameterConditionPurpose
Chromatograph Standard HPLC System-
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component, TFA for peak shape improvement
Mobile Phase B Acetonitrile with 0.1% TFAOrganic component for elution
Elution Mode Gradient: 50% to 95% B over 20 minutesTo resolve compounds with varying polarities
Flow Rate 1.0 mL/minStandard flow for analytical separation
Column Temperature 30 °CTo ensure reproducible retention times
Injection Volume 10 µLStandard sample introduction volume
Detector UV-Vis Diode Array Detector (DAD)Detection and spectral analysis
Detection Wavelength 254 nmWavelength for strong absorbance by the nitroaromatic group

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification of volatile and semi-volatile by-products that may arise during the synthesis of this compound. The synthesis of such biaryl compounds often involves cross-coupling reactions, like the Suzuki coupling, which can generate several characteristic by-products. youtube.commdpi.com

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Potential by-products from a Suzuki coupling synthesis of the target compound could include homo-coupled products from the starting materials, dehalogenated starting materials, and products of protodeboronation. youtube.com For example, the reaction between (3-nitrophenyl)boronic acid and 1-chloro-2-fluoro-4-iodobenzene could lead to the formation of 3,3'-dinitrobiphenyl and 1-chloro-2-fluorobenzene as volatile impurities.

The table below lists potential volatile by-products that could be identified using GC-MS.

Potential By-productChemical FormulaMolecular Weight ( g/mol )Origin
1-Chloro-2-fluorobenzeneC₆H₄ClF130.55Dehalogenation/protonation of starting material
1,1'-Biphenyl, 3,3'-dinitro-C₁₂H₈N₂O₄244.21Homo-coupling of (3-nitrophenyl)boronic acid
Biphenyl (B1667301)C₁₂H₁₀154.21By-product from side reactions
NitrobenzeneC₆H₅NO₂123.11Impurity or breakdown product from starting material

Supercritical Fluid Chromatography (SFC) for Enantiomeric and Diastereomeric Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly noted for its efficiency in chiral separations, resolving enantiomers and diastereomers.

However, the application of SFC for enantiomeric or diastereomeric separation is only relevant for chiral molecules. Chirality in biphenyl compounds, known as atropisomerism, arises from restricted rotation around the single bond connecting the two phenyl rings. firsthope.co.inpharmaguideline.com This restriction is typically caused by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of both rings, which creates a high rotational barrier. slideshare.netslideshare.net

In the case of this compound, one ring has substituents at the ortho- (chloro) and meta- (fluoro) positions relative to the biaryl bond. The other ring, the 3-nitrophenyl group, lacks any ortho-substituents. Due to the absence of bulky groups in at least three of the four ortho-positions, the rotational energy barrier is too low to prevent free rotation at room temperature. Therefore, this compound is an achiral molecule and does not exist as stable enantiomers or diastereomers.

While SFC is not applicable for the enantiomeric separation of this specific compound, it is a highly effective technique for the separation of non-chiral positional isomers of aromatic compounds. researchgate.netresearchgate.net SFC can provide rapid and efficient separation of isomers that may be difficult to resolve by HPLC, often with reduced solvent consumption. researchgate.net Porous graphitic carbon (PGC) or specially designed polymeric stationary phases can offer unique selectivity for structural isomers in SFC. researchgate.netresearchgate.net

Quantitative Spectroscopic Methods for Concentration Determination

Quantitative analysis of this compound can be readily achieved using UV-Visible (UV-Vis) spectroscopy. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Nitroaromatic compounds are known to exhibit strong absorption bands in the UV region of the electromagnetic spectrum, typically between 200 and 400 nm. nih.govcdnsciencepub.com The nitro group, in conjugation with the aromatic rings, acts as a chromophore. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are characteristic of the molecule's electronic structure.

To determine the concentration of an unknown solution of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Solvents like ethanol, acetonitrile, or methanol are commonly used as they are transparent in the UV region where the analyte absorbs. rsc.org

The table below provides representative UV-Vis absorption data for nitrobenzene, which serves as a reference for the expected spectral properties of nitroaromatic compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
NitrobenzeneEthanol~260 nm~8,000 - 10,000
NitrobenzeneHexane~252 nm~9,900

Electrochemical Analysis for Redox Behavior Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of electroactive molecules like this compound. This technique involves scanning the potential of an electrode and measuring the resulting current, providing information on reduction and oxidation processes. nih.govnih.gov

The target compound possesses two primary electroactive sites: the nitro group and the carbon-chlorine bond. The nitro group in aromatic compounds is well-known to undergo a series of reduction steps. researchgate.net In aprotic media, the reduction often proceeds through a reversible one-electron transfer to form a stable nitro radical anion. In protic media, the reduction is typically an irreversible multi-electron process that leads to the formation of hydroxylamine (B1172632) and subsequently amine derivatives. researchgate.netresearchgate.net

The carbon-halogen bond can also be electrochemically reduced. The potential required for this reductive cleavage depends on the nature of the halogen, with C-Cl bonds being generally more difficult to reduce than C-Br or C-I bonds. tandfonline.com The reduction of the nitro group usually occurs at less negative potentials than the reduction of the C-Cl bond. acs.org

A cyclic voltammetry study of this compound would reveal the potentials at which these reduction events occur, providing insight into its electronic structure and reactivity.

The following table summarizes the expected redox reactions.

Redox ProcessTypical Potential Range (vs. Ag/AgCl)Reaction Type
Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•-0.8 V to -1.2 V (in aprotic media)One-electron reduction to nitro radical anion
Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O-0.6 V to -1.0 V (in protic media)Multi-electron reduction to hydroxylamine
Ar-Cl + 2e⁻ + H⁺ → Ar-H + Cl⁻< -1.5 VReductive dehalogenation

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene as a Key Building Block in Multi-Component Reactions

While specific literature detailing the use of this compound in multi-component reactions (MCRs) is not extensively documented, its structure is inherently suited for such applications. The presence of multiple reactive sites allows for the potential construction of complex molecules in a single synthetic operation. For instance, the halogenated ring could participate in transition metal-catalyzed MCRs where one or both halogens are sequentially substituted. The nitro group can be reduced in situ to an amine, which can then act as a nucleophile in subsequent reaction steps, a common strategy in MCRs for building heterocyclic libraries.

Precursor to Functional Organic Materials with Tunable Electronic Properties

The biphenyl (B1667301) scaffold of this compound, combined with its polar nitro group and reactive halogen atoms, makes it an attractive starting material for functional organic materials. These substituents allow for precise tuning of the molecule's electronic and physical properties.

Biphenyl structures are a foundational core for many liquid crystals due to their rigidity and linear shape, which promotes the formation of anisotropic liquid crystalline phases. The 3-nitro substituent in this compound introduces a strong dipole moment, a critical feature for creating nematic and smectic phases that can be aligned with an external electric field. The chloro and fluoro groups serve as synthetic handles for introducing longer alkyl or alkoxy chains, which are essential for inducing and stabilizing liquid crystalline behavior.

In the field of organic semiconductors, the compound could serve as a precursor. The nitro group is strongly electron-withdrawing, and reducing it to an amino group would create an electron-donating moiety. This ability to be converted into either an n-type (electron-transporting) or p-type (hole-transporting) scaffold is highly desirable. Further derivatization via cross-coupling reactions at the C-Cl bond can extend the π-conjugation of the system, which is crucial for charge transport.

The di-functional nature of the 2-chloro-1-fluorophenyl ring, coupled with the potential for transforming the nitro group, enables the use of this compound as a monomer in polymerization reactions. For example, it could be used in polycondensation reactions. After reduction of the nitro group to an amine, the resulting 3'-(3-aminophenyl)-3-chloro-4-fluorobiphenyl could be polymerized with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. These polymers would feature a kinked biphenyl unit in their backbone, influencing their solubility and thermal properties.

Alternatively, the C-Cl bond can be utilized in transition metal-catalyzed polycondensation reactions, such as Suzuki or Heck polycondensations, to create fully conjugated polymers with interesting photophysical properties.

Reagent in Selective Chemical Transformations

A key feature of this compound is the differential reactivity of its functional groups, which allows for high selectivity in chemical transformations. The carbon-chlorine bond is significantly more susceptible to cleavage by transition metal catalysts than the robust carbon-fluorine bond. This enables selective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to occur exclusively at the chlorine-bearing position while leaving the fluorine atom untouched for subsequent modifications.

Furthermore, the nitro group can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) without affecting the halogen atoms. This stepwise approach provides a powerful tool for synthetic chemists to build complex molecules with precise control over the final structure.

Table 1: Potential Selective Reactions of this compound

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
C-Cl Suzuki Coupling R-B(OH)₂, Pd catalyst, base C-R (Aryl, Alkyl)
C-Cl Buchwald-Hartwig Amination R₂NH, Pd catalyst, base C-NR₂
C-Cl Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst C-C≡C-R
NO₂ Reduction SnCl₂, HCl or H₂, Pd/C NH₂
C-F Nucleophilic Aromatic Substitution Strong nucleophile, polar aprotic solvent C-Nu (e.g., C-OR, C-NR₂)

Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles via Derivatization

The strategic placement of reactive groups on the biphenyl framework makes this compound a valuable starting point for synthesizing complex fused ring systems. Through a sequence of reactions, intramolecular cyclizations can be induced to form polycyclic aromatic hydrocarbons (PAHs) and heterocycles.

A common synthetic route involves the reduction of the nitro group to an amine, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig C-N coupling reaction. This sequence would transform this compound into a derivative that, upon reduction and cyclization, could form a substituted dibenzofuran (B1670420) or carbazole, which are important motifs in materials science and medicinal chemistry. For example, converting the nitro group to an amine and then performing an intramolecular cyclization could lead to the formation of a fluorinated phenazine (B1670421) derivative, a class of compounds known for their electronic and biological activities.

Environmental Chemical Research: Degradation Pathways and Fate (excluding toxicity/safety)

In the context of environmental science, understanding the degradation pathways of halogenated nitroaromatic compounds is crucial. While specific studies on this compound are limited, its fate can be predicted based on the known behavior of similar chemicals. Environmental degradation is likely to proceed via microbial pathways.

One probable pathway is the bioreduction of the nitro group to an amino group, forming 3'-amino-3-chloro-4-fluorobiphenyl. Nitroreductase enzymes found in a wide range of anaerobic and aerobic bacteria can catalyze this transformation. Another potential pathway is reductive dehalogenation, where microorganisms replace the chlorine atom with a hydrogen atom. The dechlorination of aromatic compounds is a well-documented microbial process, particularly under anaerobic conditions. The carbon-fluorine bond is generally more resistant to degradation than the carbon-chlorine bond. Subsequent aerobic degradation could then involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.

Future Research Directions and Unexplored Avenues for 2 Chloro 1 Fluoro 4 3 Nitrophenyl Benzene

Development of More Sustainable and Greener Synthetic Routes

Future research will likely prioritize the development of environmentally benign synthetic methodologies for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene. Current syntheses of functionalized biphenyls often rely on palladium-catalyzed cross-coupling reactions, which can be made more sustainable. proquest.com One promising approach involves the use of biodegradable surfactants derived from natural sources like vitamin E, which can form nanomicelles in water. proquest.com This technique obviates the need for hazardous organic solvents and allows for reactions to be performed in aqueous media, significantly reducing the environmental impact as measured by metrics like Sheldon's E Factors. proquest.com

Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound-mediated synthesis could be explored. nih.gov These methods, considered green synthetic approaches, can accelerate reaction rates, improve product yields, and minimize waste generation compared to conventional heating. nih.gov Investigating the application of these technologies to the Suzuki-Miyaura or Ullmann couplings typically used for biphenyl (B1667301) synthesis could lead to more sustainable production of the title compound. nih.govresearchgate.netrsc.org

Green Chemistry ApproachPotential Application to SynthesisAnticipated Benefits
Micellar CatalysisPerforming Suzuki-Miyaura coupling in aqueous nanomicelles. proquest.comReduced use of organic solvents, potential for catalyst recycling, improved safety. proquest.com
Microwave-Assisted SynthesisAccelerating the C-C bond formation step. nih.govIncreased reaction rates, enhanced product yields, cleaner reaction profiles. nih.gov
Ultrasound-Mediated SynthesisEnhancing reactivity through acoustic cavitation. nih.govImproved energy efficiency, higher yields, potential for milder reaction conditions. nih.gov
Solvent-Free GrindingMechanochemical synthesis of biphenyl precursors. nih.govElimination of bulk solvents, high efficiency, and reduced waste. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is critical for tuning its properties. While palladium catalysts are the workhorses for the Suzuki-Miyaura reaction used to form the biphenyl bond, challenges remain, especially with sterically hindered substrates. nih.govresearchgate.net Future research should explore novel catalytic systems to overcome these limitations.

The development of advanced phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, has already shown success in coupling sterically hindered polychlorinated biphenyls with good yields. researchgate.net A key future direction is the investigation of catalysts based on more abundant and less expensive metals. Nickel-based catalysts, for instance, have emerged as a remarkable alternative to palladium for Suzuki-Miyaura cross-couplings. mdpi.com Additionally, iron-catalyzed cross-coupling reactions represent a frontier in C-H activation and could offer novel, cost-effective pathways for synthesizing or functionalizing the target compound under mild conditions. mdpi.com

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a deeper mechanistic understanding of the coupling reaction is necessary. Advanced in situ analytical methods offer a powerful solution for acquiring detailed, real-time information about the reaction as it happens. ubc.ca Techniques like Surface-Enhanced Raman Spectroscopy (SERS) are ideally suited for monitoring the chemical transformations occurring at catalyst surfaces during heterogeneous catalysis. researchgate.net

By using bifunctional nanoparticle platforms that possess both catalytic activity (e.g., palladium) and plasmonic properties (e.g., gold), researchers can track the kinetics of the Suzuki-Miyaura reaction in real time. researchgate.netaip.org This approach allows for the observation of reactant consumption and product formation, providing insights into reaction pathways and potential bottlenecks. researchgate.net Such detailed temporal profiles can reveal the dynamic signatures of the underlying chemical processes, enabling precise optimization of reaction conditions like temperature, catalyst loading, and reaction time to improve efficiency and yield. ubc.ca

Machine Learning and AI-Assisted Design of Derivatives with Specific Properties

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new molecules. These computational tools can be applied to design novel derivatives of this compound with tailored properties. By training ML models on large datasets of chemical structures and their associated properties, it is possible to create predictive models that can estimate the characteristics of new, unsynthesized compounds. nih.govyoutube.com

AI/ML Application AreaSpecific Goal for the Target CompoundPotential Outcome
Property Prediction (QSAR)Predict toxicity, solubility, or electronic properties of new derivatives. nih.govRapid screening of virtual libraries to identify promising candidates for synthesis.
Reaction OptimizationPredict yields of Suzuki-Miyaura coupling under various conditions. acs.orgFaster development of high-yielding, efficient synthetic routes.
De Novo DesignGenerate novel derivatives with optimized properties (e.g., high biological activity). researchgate.netDiscovery of new lead compounds for drug development or advanced materials.
Catalyst DesignIdentify novel ligands or catalyst systems for improved functionalization. acs.orgyoutube.comOvercoming synthetic challenges like steric hindrance and improving reaction scope.

Investigation of High-Pressure Chemistry and Unusual Reaction Conditions

Exploring chemical transformations under non-standard conditions can unlock novel reactivity and material phases. High-pressure chemistry is a largely unexplored avenue for a molecule like this compound. For the parent biphenyl molecule, the application of pressure has been shown to alter its fundamental structure. At ambient pressure, biphenyl has a twisted conformation, but pressures beyond 0.8 GPa can favor a more planar structure due to enhanced intermolecular packing. researchgate.net

This pressure-induced planarization could have significant consequences for the electronic and physical properties of this compound derivatives. For instance, increased planarity could enhance π-conjugation, leading to shifts in optical absorption and emission spectra. acs.org Furthermore, high pressure and temperature can be used to induce the decomposition of halogenated biphenyls, a process that could be studied to understand their environmental fate or to develop novel degradation technologies. diva-portal.org Investigating the synthesis and properties of the title compound under high-pressure regimes could lead to the discovery of new materials with unique characteristics.

Supramolecular Chemistry and Self-Assembly Based on Directed Intermolecular Interactions

The substituents on this compound provide specific sites for directed, non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry. The chlorine atom can participate in halogen bonding, a directional interaction that is increasingly used in crystal engineering and materials design. nih.gov Studies on polychlorinated biphenyls (PCBs) have shown that these halogen bonds can be significant, although they are generally weaker than those formed by bromine or iodine. nih.gov

In addition to halogen bonding, the nitro group's oxygen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π–π stacking interactions. nih.gov The interplay of these forces—halogen bonds, hydrogen bonds, and π–π interactions—could be harnessed to guide the self-assembly of the molecules into highly ordered supramolecular structures such as liquid crystals, gels, or co-crystals. By systematically modifying the structure, researchers could control these interactions to build functional materials with specific optical, electronic, or host-guest properties.

Photo-Induced Chemical Transformations and Photoredox Catalysis

Photoredox catalysis, which uses light to drive chemical reactions, offers mild and highly selective methods for organic synthesis. youtube.com The nitroaromatic moiety in this compound is particularly amenable to this type of chemistry. Nitroaromatic compounds possess unique photoinduced reaction pathways and can be readily reduced under photoredox conditions. researchgate.netnih.gov

A significant future research direction would be the selective photoreduction of the nitro group to an amine. This transformation is crucial for the synthesis of many pharmaceuticals and materials precursors. Using a photoredox catalyst, such as a ruthenium or iridium complex, this reduction can be achieved with visible light and a mild reducing agent at room temperature, avoiding the harsh reagents often used in traditional methods. youtube.comrsc.org This approach not only provides a greener alternative but also offers high functional group tolerance, potentially leaving the chloro and fluoro substituents intact for subsequent cross-coupling reactions. The exploration of photoredox catalysis could unlock novel and efficient synthetic routes for creating a diverse library of derivatives from this compound. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common approach involves reacting halogenated nitrobenzene derivatives with fluorinated aryl intermediates under catalytic conditions. For example, using 3-nitrobenzene derivatives with chloro-fluoro precursors in the presence of a palladium catalyst. Key parameters include:

  • Temperature: Optimal reaction rates occur between 80–120°C.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatics.
  • Catalyst: Pd(PPh₃)₄ or CuI improves coupling efficiency .
    Yield optimization requires careful control of stoichiometry and inert atmosphere conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions and confirm aromatic ring substitution patterns. For instance, deshielded protons near electron-withdrawing groups (e.g., -NO₂) show distinct splitting .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₂H₆ClFNO₂: calc. 251.5 g/mol). Fragmentation patterns clarify nitro and halogen bonding .
  • UV-Vis Spectroscopy: Absorption bands near 270–310 nm indicate π→π* transitions in the nitroaryl system . Cross-validate with X-ray crystallography for structural confirmation .

Q. What are the key considerations for optimizing recrystallization to achieve high-purity crystals?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity. High nitro-group solubility in benzene derivatives requires slow cooling rates .
  • Crystallization Conditions: Maintain supersaturation by gradual solvent evaporation. Crystal quality is confirmed via single-crystal X-ray diffraction (R factor < 0.05 indicates high precision) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation ambiguities observed in spectroscopic data?

Methodological Answer: X-ray crystallography provides unambiguous bond lengths, angles, and torsion angles. For example:

  • Torsion Angles: The C5–C7–C8–C9 torsion angle (-177.7°) confirms planarity of the nitrophenyl group .
  • Dihedral Angles: Twisting between benzene rings (e.g., 41.62°) explains steric effects not detectable via NMR .
    Software like OLEX2 refines data by integrating structure solution, refinement, and analysis workflows, resolving discrepancies between spectroscopic and crystallographic results .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

Methodological Answer:

  • Weak Interactions: C–H⋯π interactions form rectangular tubes along the b-axis, enhancing thermal stability .
  • Impact on Solubility: Strong lattice interactions reduce solubility in nonpolar solvents. Measured density (1.49 g/cm³) correlates with close-packing efficiency .

Q. How do electron-withdrawing substituents (Cl, F, NO₂) influence reactivity in further functionalization reactions?

Methodological Answer:

  • Electronic Effects: The -NO₂ group meta-directs electrophilic substitution, while Cl/F para-direct via inductive effects. Computational modeling (e.g., DFT) predicts regioselectivity in subsequent reactions .
  • Reactivity Data: Nitro groups reduce electrophilic substitution rates (e.g., sulfonation requires fuming H₂SO₄ at 150°C) .

Q. How to analyze and reconcile discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Computational Tools: Use Gaussian or ADF software to simulate NMR shifts based on optimized geometries. Compare with experimental data (e.g., ¹³C shifts for nitro carbons: calc. ~148 ppm vs. exp. ~150 ppm) .
  • Error Sources: Solvent effects and dynamic averaging in solution vs. static crystal structures account for minor deviations .

Q. What strategies resolve contradictions between HPLC purity assays and elemental analysis results?

Methodological Answer:

  • Cross-Validation: Combine HPLC (e.g., 99% purity) with combustion analysis (C, H, N % within ±0.3% of theoretical values).
  • Degradation Checks: Test for hydrolytic decomposition (e.g., nitro group reduction under acidic conditions) via LC-MS .
  • Structural Confirmation: Use OLEX2 to validate crystallinity and rule out amorphous impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.